molecular formula C22H30O2 B12384007 Anti-inflammatory agent 60

Anti-inflammatory agent 60

Cat. No.: B12384007
M. Wt: 326.5 g/mol
InChI Key: HFENDLZESYVCRE-UHFFFAOYSA-N
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Description

Anti-inflammatory agent 60 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate symptoms associated with various inflammatory conditions. This compound is part of a broader class of anti-inflammatory agents that work by modulating the body’s immune response to reduce inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 60 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the compound’s anti-inflammatory properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 60 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to alter its oxidation state.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Anti-inflammatory agent 60 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Researchers use it to investigate cellular responses to inflammation and to screen for potential anti-inflammatory drugs.

    Medicine: The compound is explored for its therapeutic potential in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

    Industry: It is incorporated into formulations for pharmaceuticals, cosmetics, and nutraceuticals to provide anti-inflammatory benefits.

Mechanism of Action

Anti-inflammatory agent 60 is compared with other similar compounds to highlight its uniqueness:

    Aspirin: Unlike aspirin, which irreversibly inhibits COX enzymes, this compound provides reversible inhibition, offering a different therapeutic profile.

    Ibuprofen: While both compounds reduce inflammation, this compound has a longer duration of action and fewer gastrointestinal side effects.

    Naproxen: this compound is more selective in its action, targeting specific pathways with minimal off-target effects.

Comparison with Similar Compounds

  • Aspirin
  • Ibuprofen
  • Naproxen
  • Diclofenac
  • Celecoxib

Properties

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

5-[2-(3,5-ditert-butylphenyl)ethyl]benzene-1,3-diol

InChI

InChI=1S/C22H30O2/c1-21(2,3)17-9-15(10-18(13-17)22(4,5)6)7-8-16-11-19(23)14-20(24)12-16/h9-14,23-24H,7-8H2,1-6H3

InChI Key

HFENDLZESYVCRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CCC2=CC(=CC(=C2)O)O)C(C)(C)C

Origin of Product

United States

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